Product packaging for Ethanone, 1-(3-bromophenyl)-2-chloro-(Cat. No.:CAS No. 21886-58-8)

Ethanone, 1-(3-bromophenyl)-2-chloro-

Cat. No.: B3049757
CAS No.: 21886-58-8
M. Wt: 233.49 g/mol
InChI Key: XBQJXQFAYNWZGY-UHFFFAOYSA-N
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Description

Significance of α-Haloketones as Versatile Synthetic Intermediates

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. This specific arrangement of functional groups imparts a unique reactivity, making them exceptionally useful in synthetic organic chemistry. nih.govmdpi.com The presence of the electron-withdrawing carbonyl group enhances the polarity of the carbon-halogen bond, which increases the electron deficiency at the α-carbon. nih.gov This activation renders the α-carbon highly susceptible to attack by nucleophiles.

The utility of α-haloketones is rooted in their bifunctional nature; they possess two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.comresearchgate.net This dual reactivity allows them to participate in a wide variety of chemical transformations and serve as precursors for numerous complex molecules. mdpi.com They are particularly renowned as key intermediates in the synthesis of diverse nitrogen-, sulfur-, and oxygen-containing heterocycles, such as thiazoles, pyrroles, and benzofurans. nih.govmdpi.comwikipedia.org Many of these resulting heterocyclic compounds exhibit significant biological activity, establishing α-haloketones as crucial building blocks in medicinal chemistry and drug discovery. mdpi.comnih.gov

Contextualization of Aryl α-Haloketones in Advanced Organic Synthesis

Aryl α-haloketones, a sub-class that includes compounds like Ethanone, 1-(3-bromophenyl)-2-chloro-, are particularly important in advanced organic synthesis. nih.gov The presence of an aromatic ring provides a scaffold that can be further functionalized, allowing for the creation of a vast library of derivatives. These compounds are pivotal precursors for a multitude of pharmaceutical compounds. mdpi.comresearchgate.netnih.gov

The synthesis of aryl α-haloketones is most commonly achieved through the direct α-halogenation of the corresponding aryl ketone. mdpi.com These intermediates are widely used in reactions with various nucleophiles to construct more complex molecular frameworks. For example, they react with thioamides to form thiazoles and with dicarbonyls and ammonia (B1221849) in the Hantzsch pyrrole (B145914) synthesis. wikipedia.org Their versatility has been showcased extensively in the literature, solidifying their status as indispensable tools for synthetic chemists. mdpi.com

Structural Features and Electronic Influences on Reactivity of Ethanone, 1-(3-bromophenyl)-2-chloro-

The specific structure of Ethanone, 1-(3-bromophenyl)-2-chloro- dictates its reactivity. The molecule consists of an acetophenone (B1666503) core where the phenyl ring is substituted with a bromine atom at the meta-position (position 3), and the methyl group is substituted with a chlorine atom.

The reactivity of this compound is governed by several electronic factors:

The α-Chloro Group: The chlorine atom at the α-position is strongly electron-withdrawing. This inductive effect makes the α-carbon a strong electrophilic site, highly susceptible to nucleophilic substitution (SN2) reactions. jove.com

The Carbonyl Group: The adjacent carbonyl group further enhances the electrophilicity of the α-carbon. nih.gov Its electron-withdrawing nature also increases the acidity of any protons on the α'-carbon, a property exploited in reactions like the Favorskii rearrangement. wikipedia.org

The 3-Bromophenyl Group: The bromine atom on the phenyl ring also exerts an electron-withdrawing inductive effect. This influences the reactivity of the carbonyl group, increasing its electrophilicity and making it more prone to attack by nucleophiles compared to an unsubstituted acetophenone.

Together, these features create a highly reactive molecule with multiple sites for chemical modification. The interplay between the chloro, bromo, and carbonyl functionalities allows for selective transformations, making Ethanone, 1-(3-bromophenyl)-2-chloro- a valuable and versatile intermediate in the synthesis of targeted organic compounds. nih.govmdpi.com

Compound Properties

PropertyValue
Chemical Name Ethanone, 1-(3-bromophenyl)-2-chloro-
CAS Number 21886-58-8
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO B3049757 Ethanone, 1-(3-bromophenyl)-2-chloro- CAS No. 21886-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQJXQFAYNWZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563298
Record name 1-(3-Bromophenyl)-2-chloroethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21886-58-8
Record name 1-(3-Bromophenyl)-2-chloroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21886-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethanone, 1 3 Bromophenyl 2 Chloro and Analogous Structures

Direct α-Halogenation Approaches

Direct halogenation at the α-carbon of a ketone is a primary strategy for synthesizing α-haloketones. mdpi.com This transformation typically proceeds through an enol or enolate intermediate, which acts as the nucleophile. masterorganicchemistry.comlibretexts.org For aromatic ketones, this method involves the direct introduction of a halogen atom to the carbon adjacent to the carbonyl group.

The most direct route to aromatic α-haloketones involves the reaction of enolizable aromatic ketones with an electrophilic halogen source (Cl₂, Br₂, or I₂). libretexts.orgnih.gov The reaction is often catalyzed by an acid, which promotes the formation of the enol tautomer, the active nucleophile in the substitution. masterorganicchemistry.comlibretexts.org The mechanism begins with the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. masterorganicchemistry.comlibretexts.org This enol then attacks the electrophilic halogen. masterorganicchemistry.compearson.com

The α-bromination of aromatic ketones is a widely studied reaction. researchgate.net A common method involves treating the ketone with bromine (Br₂) in an acidic solvent like acetic acid. nih.govlibretexts.org The acid catalyzes the formation of the enol, which then reacts with the bromine. masterorganicchemistry.com

Several protocols have been developed to optimize this process. For instance, Li, Xiang, and co-workers developed a method using a slight excess of Br₂ in glacial acetic acid with microwave irradiation to achieve bromination of various aryl ketones. nih.gov Other approaches have demonstrated that the reaction can proceed without a catalyst, which is advantageous for substrates with acid-sensitive functional groups. nih.gov

Below is a table summarizing various bromination protocols for acetophenone (B1666503) derivatives.

Starting KetoneBrominating AgentCatalyst/SolventYield (%)Reference
4-Bromo-3-methylacetophenoneCuBr₂Ethyl Acetate87% chemicalbook.com
m-ChloroacetophenoneNBSBenzoyl Peroxide / Acetic Acid86.6% google.com
AcetophenoneBr₂Acetic Acid72% libretexts.org
Various Aryl KetonesBr₂Acetic Acid / MicrowaveGood to Excellent nih.gov

This table presents data from various research findings on the bromination of acetophenone derivatives.

Direct α-iodination of aromatic ketones is more challenging than bromination due to the lower electrophilicity of iodine. jocpr.com Therefore, iodination reactions often require an oxidizing agent to generate a more potent electrophilic iodine species, such as I⁺. jocpr.commdpi.com

Various systems have been developed for this purpose. Stavber and co-workers established a method using potassium iodide as the iodine source, catalyzed by sodium nitrite (B80452) in an acidic medium. mdpi.com Another approach employs ammonium (B1175870) iodide (NH₄I) and Oxone® in methanol (B129727), where Oxone® is believed to oxidize I⁻ to the reactive I⁺ species (HOI), which then reacts with the enol form of the ketone. mdpi.com The combination of iodine and iodic acid has also been proven effective for the iodination of hydroxylated aromatic ketones. jocpr.com

The table below highlights different methods for the α-iodination of ketones.

Ketone TypeIodinating SystemKey FeaturesYieldReference
Aryl, Alkyl Methyl Ketonesair/NH₄NO₃(cat.)/I₂/H₂SO₄(cat.)Aerobic, oxidative iodinationGood mdpi.com
Carbonyl CompoundsNH₄I / Oxone® / MethanolSimple and efficientModerate to Excellent mdpi.com
Aryl Alkyl KetonesI₂ / HTIB in [bmim]BF₄Uses ionic liquidGood to Excellent mdpi.com
Carbonyl CompoundsKI / NaNO₂ / Acidic MediaEnvironmentally friendlyGood to Quantitative mdpi.com

This table showcases various methodologies and their effectiveness for the α-iodination of carbonyl compounds.

Despite its straightforward nature, direct α-halogenation of aromatic ketones presents several challenges. A primary issue is the lack of selectivity, which can lead to the formation of α,α-dihalogenated by-products. mdpi.com Additionally, under certain conditions, halogenation can occur on the aromatic ring instead of the α-carbon. mdpi.commdpi.com

Other drawbacks include potentially moderate conversions, long reaction times, and the use of hazardous reagents and solvents. mdpi.com The acidic conditions often required can be incompatible with sensitive functional groups on the substrate molecule. mdpi.comnih.gov

Optimization strategies aim to overcome these limitations. Research has focused on developing milder reaction conditions and more selective reagents. For example, using N-bromosuccinimide (NBS) can sometimes offer better selectivity than liquid bromine. google.com Phase-vanishing protocols have been developed to protect acid-sensitive substrates by physically separating the bromine from the substrate and trapping the HBr by-product in an aqueous phase. nih.gov The development of catalyst-free systems also represents a significant improvement, enhancing yields and expanding the substrate scope. nih.gov

Electrophilic Halogenation of Enolizable Aromatic Ketones

Functional Group Interconversion Strategies

An alternative to direct halogenation of a pre-existing ketone involves constructing the α-halo ketone structure through the interconversion of other functional groups. This often involves forming the aromatic ketone first, followed by the α-halogenation step.

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds and is a primary method for synthesizing aromatic ketones. alfa-chemistry.comorganic-chemistry.org The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). pearson.commasterorganicchemistry.com

In the context of synthesizing Ethanone, 1-(3-bromophenyl)-2-chloro-, a plausible route begins with the synthesis of the precursor ketone, 3-bromoacetophenone. This can be achieved via a Friedel-Crafts reaction. One described synthesis involves treating acetophenone with bromine in the presence of at least one equivalent of aluminum chloride to promote nuclear halogenation, yielding 3-bromoacetophenone. orgsyn.org Alternatively, 3-bromoacetophenone can be prepared from 3-aminoacetophenone via a Sandmeyer reaction. google.comorgsyn.org

Once the 3-bromoacetophenone precursor is obtained, the final step is the α-chlorination to yield the target compound, Ethanone, 1-(3-bromophenyl)-2-chloro-. google.comevitachem.com This chlorination can be performed using various chlorinating agents. evitachem.com A patented method describes this final α-chlorination step to produce the desired product with a total yield of over 85% for the multi-step process. google.com

The general mechanism of Friedel-Crafts acylation involves the Lewis acid activating the acyl halide to generate a highly electrophilic acylium ion. pearson.com The aromatic ring then acts as a nucleophile, attacking the acylium ion in an electrophilic aromatic substitution reaction to form the ketone. pearson.commasterorganicchemistry.com A key advantage of this method is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Approaches Utilizing Acyl Chlorides with Aromatic Substrates

The synthesis of α-halo ketones, such as Ethanone, 1-(3-bromophenyl)-2-chloro-, is frequently achieved through the Friedel-Crafts acylation reaction. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution method involves the reaction of an aromatic substrate with an acyl chloride in the presence of a Lewis acid catalyst. organic-chemistry.org For the specific synthesis of Ethanone, 1-(3-bromophenyl)-2-chloro-, the reaction would typically involve bromobenzene (B47551) as the aromatic substrate and 2-chloroacetyl chloride as the acylating agent.

The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk The catalyst's role is to activate the acyl chloride by coordinating to the halogen, which generates a highly electrophilic acylium ion or a reactive acyl chloride-Lewis acid complex. masterorganicchemistry.comrsc.org This electrophile is then attacked by the electron-rich aromatic ring of bromobenzene. The bromine substituent on the benzene (B151609) ring is a deactivating but ortho-, para-directing group. Therefore, the acylation of bromobenzene with 2-chloroacetyl chloride is expected to yield a mixture of isomers, primarily the para- and ortho-substituted products, with the meta-substituted product, 1-(3-bromophenyl)-2-chloroethanone, being a minor product under standard Friedel-Crafts conditions.

Kinetic studies on the Friedel-Crafts acylation have provided insights into the reactivity of various acyl chlorides and substrates. For instance, the chloroacetylation of bromobenzene has been shown to be significantly faster than the propionylation of the same substrate, indicating the influence of the acyl group's structure on the reaction rate. rsc.org The reaction is typically carried out by adding the acyl chloride to a mixture of the aromatic substrate and the Lewis acid catalyst, often in a suitable solvent like ethylene (B1197577) chloride. chemguide.co.ukrsc.org Upon completion, an aqueous workup is required to decompose the catalyst-product complex and isolate the desired ketone. tcd.ie

Table 1: Key Components in Friedel-Crafts Acylation for Synthesizing 1-(3-bromophenyl)-2-chloroethanone

RoleCompound NameChemical Formula
Aromatic SubstrateBromobenzeneC₆H₅Br
Acylating Agent2-Chloroacetyl chlorideC₂H₂Cl₂O
CatalystAluminum chlorideAlCl₃
ProductEthanone, 1-(3-bromophenyl)-2-chloro-C₈H₆BrClO

Advanced Synthetic Protocols and Scalability Considerations

While traditional batch methods like the Friedel-Crafts acylation are well-established, modern synthetic chemistry emphasizes the development of more efficient, safer, and scalable protocols. For the production of α-halo ketones, advanced techniques such as continuous flow synthesis and stereoselective methods are gaining prominence.

Continuous Flow Synthesis Techniques for α-Halo Ketones

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of α-halo ketones, particularly concerning safety, efficiency, and scalability. mdpi.comresearchgate.net This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. amazonaws.com

A notable application of flow chemistry in this area is the synthesis of chiral α-halo ketones from N-protected amino acids. acs.orgacs.org These processes often utilize hazardous intermediates like diazomethane (B1218177). In a continuous flow setup, diazomethane can be generated in situ and immediately consumed in the subsequent reaction step, eliminating the need to store and handle this explosive reagent. acs.orgacs.org For example, a tube-in-tube reactor design allows for the safe generation of anhydrous diazomethane, which then reacts with a mixed anhydride of an amino acid to form an α-diazo ketone. This intermediate is then immediately converted to the corresponding α-chloro ketone by reacting it with an anhydrous hydrogen halide solution. acs.orgacs.org This method has been successfully employed to produce key intermediates for antiretroviral agents in high yields without racemization. acs.org

The benefits of this approach include:

Enhanced Safety: In-situ generation and immediate consumption of hazardous reagents like diazomethane. acs.org

Improved Control: Precise control over reaction conditions leads to higher selectivity and reduced formation of byproducts. mdpi.com

Scalability: The throughput of the synthesis can be easily increased by running the system for longer periods or by scaling up the reactor dimensions. researchgate.net

High Yields: Fully continuous, multistep processes have demonstrated the ability to produce α-chloro ketones in excellent isolated yields (e.g., 87%). acs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for α-Halo Ketones

FeatureBatch SynthesisContinuous Flow Synthesis
Safety Requires handling and storage of potentially hazardous reagents.In-situ generation and consumption of hazardous reagents enhances safety. acs.orgacs.org
Heat Transfer Less efficient, potential for thermal runaways.Superior heat transfer due to high surface-area-to-volume ratio. amazonaws.com
Scalability Scaling up can be complex and may require re-optimization.More straightforward to scale by extending operation time or "numbering-up". researchgate.net
Process Control Less precise control over reaction parameters.Precise control over temperature, pressure, and residence time. amazonaws.com
Yield & Purity May result in lower yields and more byproducts.Often provides higher yields and purity due to better control. mdpi.comacs.org

Stereoselective Synthesis of Chiral α-Halo Ketones and Related Derivatives

The development of methods for the stereoselective synthesis of chiral α-halo ketones is of great importance, as these compounds are valuable building blocks for pharmaceuticals and other complex organic molecules. nih.gov Achieving high levels of enantioselectivity often requires the use of chiral catalysts or reagents.

One prominent strategy is organocatalysis. For example, α-halo esters have been synthesized asymmetrically from acid chlorides using a combination of a strong base, a bromine source, and an organocatalyst derived from proline and quinine. wikipedia.org In this process, the catalyst introduces chirality during the formation of a ketene (B1206846) adduct, leading to the enantioselective formation of the product. wikipedia.org

Another powerful approach involves the catalytic asymmetric fluorination of carbonyl compounds. While not producing chloro- or bromo-ketones directly, these methods illustrate the principles of stereoselective halogenation. Organocatalytic enantioselective α-fluorination of aldehydes has been successfully achieved. nih.gov Furthermore, a conceptually novel method for creating optically active α-fluoroketones involves the palladium-catalyzed enantioselective decarboxylation of racemic α-fluoro-β-ketoesters in the presence of a chiral phosphinooxazoline ligand, achieving up to 99% enantiomeric excess (ee). elsevierpure.com

These advanced methods provide access to optically active α-halo carbonyl compounds, which can serve as versatile precursors for constructing molecules with fluorinated or otherwise halogenated chiral quaternary carbon centers through subsequent nucleophilic substitution reactions. nih.gov

Reactivity and Mechanistic Investigations of Ethanone, 1 3 Bromophenyl 2 Chloro

Nucleophilic Substitution Reactions at the α-Carbon

The primary mode of reactivity for Ethanone, 1-(3-bromophenyl)-2-chloro-, involves the substitution of the chlorine atom at the α-carbon by a nucleophile. libretexts.org This carbon is rendered significantly electrophilic, facilitating attack by a wide array of nucleophiles.

Bimolecular Nucleophilic Substitution (SN2) Processes

Nucleophilic substitution at the α-carbon of Ethanone, 1-(3-bromophenyl)-2-chloro-, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. savemyexams.com This process is a concerted, single-step reaction where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. libretexts.org The SN2 mechanism is characterized by a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the carbon-chlorine bond. byjus.comchemistrysteps.com This approach leads to an inversion of configuration at the carbon center if it is chiral. masterorganicchemistry.comlibretexts.orglibretexts.org

The reaction involves a transition state in which both the nucleophile and the leaving group are partially bonded to the α-carbon. chemistrysteps.com The rate of the SN2 reaction is dependent on the concentrations of both the α-haloketone substrate and the nucleophile, making it a second-order reaction. libretexts.org

Role of the Carbonyl Group in Enhancing α-Carbon Electrophilicity

The reactivity of the α-carbon in Ethanone, 1-(3-bromophenyl)-2-chloro-, towards nucleophiles is significantly enhanced by the adjacent carbonyl group. The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom, which polarizes the carbon-oxygen double bond. libretexts.org This creates a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. libretexts.org

This strong inductive effect extends to the neighboring α-carbon, withdrawing electron density from it and making it more electron-deficient, or electrophilic. libretexts.org This increased electrophilicity makes the α-carbon a more attractive target for electron-rich nucleophiles, thereby accelerating the rate of nucleophilic substitution. libretexts.orglibretexts.org Furthermore, protonation of the carbonyl oxygen can further increase the electrophilic character of the carbonyl carbon and, by extension, the α-carbon. quora.comquora.com

Kinetic and Computational Studies on Nucleophilic Reactivity

Kinetic studies of SN2 reactions involving α-haloketones like Ethanone, 1-(3-bromophenyl)-2-chloro-, confirm the bimolecular nature of the reaction. libretexts.org The reaction rate is described by a second-order rate equation: Rate = k[α-haloketone][Nucleophile]. chemistrysteps.com Experimental data can be used to determine the rate constant (k) and to understand how factors such as the solvent, the nature of the nucleophile, and the leaving group affect reactivity. nih.govresearchgate.net Polar aprotic solvents, such as DMSO, are known to favor SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anion "naked" and more reactive. chemistrysteps.com

Computational studies, often employing Density Functional Theory (DFT), provide deeper mechanistic insights. nih.gov These studies can model the reaction pathway, calculate the energy of the transition state, and determine the activation energy. mdpi.com Such analyses help in understanding the electronic and steric factors that govern the reactivity of the α-carbon and the selectivity of the nucleophilic attack. nih.gov

Table 1: Hypothetical Kinetic Data for the Reaction of Ethanone, 1-(3-bromophenyl)-2-chloro- with Various Nucleophiles in DMSO.
NucleophileRelative Rate Constant (krel)Reaction Type
Azide (B81097) (N3-)120SN2
Iodide (I-)100SN2
Hydroxide (OH-)45SN2 / Side Reactions
Acetate (CH3COO-)5SN2

Cyclization and Rearrangement Reactions

Beyond simple substitution, the structure of Ethanone, 1-(3-bromophenyl)-2-chloro- allows for more complex transformations, including rearrangements and the synthesis of cyclic compounds.

Favorskii Rearrangement of α-Haloketones

In the presence of a strong base, α-haloketones that possess an acidic proton on the α'-carbon (the carbon on the other side of the carbonyl group) can undergo the Favorskii rearrangement. wikipedia.orgadichemistry.com For Ethanone, 1-(3-bromophenyl)-2-chloro-, the methyl group serves as the source of these α'-protons.

The mechanism is initiated by the abstraction of an α'-proton by a base (e.g., an alkoxide) to form an enolate. adichemistry.com This is followed by an intramolecular SN2 reaction, where the enolate attacks the α-carbon, displacing the chloride and forming a strained cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com The highly reactive cyclopropanone is then attacked by the base at the carbonyl carbon. wikipedia.org Subsequent ring-opening of the resulting tetrahedral intermediate occurs to yield the most stable carbanion, which is then protonated by the solvent to give the final rearranged product, typically a carboxylic acid derivative. wikipedia.orgadichemistry.com If sodium methoxide (B1231860) is used as the base, the product would be a methyl ester of 2-phenylpropanoic acid.

Cyclo-condensation Reactions Leading to Heterocyclic Systems

α-Haloketones are crucial building blocks for the synthesis of a wide variety of heterocyclic compounds through cyclo-condensation reactions. novapublishers.com These reactions involve the formation of a new ring system by reacting the α-haloketone with a molecule containing two nucleophilic centers. nih.gov

For instance, Ethanone, 1-(3-bromophenyl)-2-chloro-, can react with thioamides or thiourea (B124793) in the Hantzsch thiazole (B1198619) synthesis. In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon and displacing the chloride. The resulting intermediate then undergoes cyclization and dehydration to form a substituted thiazole ring. Similarly, reactions with other binucleophiles can lead to the formation of imidazoles, oxazoles, or quinoxalines, making this α-haloketone a valuable precursor for generating diverse heterocyclic scaffolds. researchgate.nettsijournals.com

Table 2: Examples of Heterocyclic Systems Synthesized from Ethanone, 1-(3-bromophenyl)-2-chloro-.
ReactantResulting Heterocycle CoreGeneral Reaction Name
ThioureaAminothiazoleHantzsch Thiazole Synthesis
BenzamidineImidazoleImidazole Synthesis
EthylenediamineDihydropyrazineQuinoxaline Synthesis (variant)
Hydrazine (B178648)DihydropyridazinePyridazine Synthesis

Diverse Reaction Pathways

The unique bifunctional nature of Ethanone, 1-(3-bromophenyl)-2-chloro-, possessing two distinct electrophilic centers (the carbonyl carbon and the α-carbon), allows for a diverse range of reactions with various nucleophiles.

Reactions with Carbon Nucleophiles and Organometallic Reagents

The reaction of α-chloroacetophenones, such as Ethanone, 1-(3-bromophenyl)-2-chloro-, with potent carbon nucleophiles like Grignard reagents (R'MgX) can proceed through two primary competitive pathways. The specific outcome is highly dependent on the reaction stoichiometry and conditions. jst.go.jp

When the reactants are used in a 1:1 molar ratio, the reaction often favors nucleophilic substitution at the α-carbon. In this S(_N)2 pathway, the organometallic reagent displaces the chloride ion to yield a substituted ketone. jst.go.jp

Alternatively, when an excess of the Grignard reagent is employed (typically a 1:2 molar ratio of ketone to reagent), the reaction can proceed via initial nucleophilic addition to the carbonyl carbon. This forms a tertiary alcohol after subsequent rearrangement or further reaction. jst.go.jp The initial attack on the carbonyl group forms a magnesium alkoxide intermediate. A second equivalent of the Grignard reagent can then participate, leading to more complex rearranged products or simple addition products depending on the substrate and reagent. jst.go.jp

Reagent TypeStoichiometry (Ketone:Reagent)Primary PathwayProduct Type
Grignard Reagent (R'MgX)1:1S(_N)2 SubstitutionSubstituted Ketone (RCOCH₂R')
Grignard Reagent (R'MgX)1:2Carbonyl AdditionTertiary Alcohol

Reactions with Carboxylic Acids and Their Derivatives

Ethanone, 1-(3-bromophenyl)-2-chloro- is an effective alkylating agent for carboxylic acids. The reaction typically proceeds via the carboxylate anion, which acts as an oxygen-centered nucleophile. In a classic S(_N)2 reaction, the carboxylate displaces the chloride atom at the α-position of the ketone. nih.govresearchgate.net

This transformation yields a phenacyl ester. This method is widely used for the derivatization of carboxylic acids, as the resulting esters are often crystalline solids with sharp melting points, facilitating their identification. nih.gov The reaction is typically carried out in the presence of a non-nucleophilic base to generate the carboxylate salt in situ. Subsequent hydrolysis of these esters under acidic or basic conditions can afford α-hydroxyketones. nih.gov

ReactantReagent/ConditionsMechanismProduct Class
Carboxylic Acid (R-COOH)Base (e.g., K₂CO₃), Solvent (e.g., Acetone)S(_N)2 SubstitutionPhenacyl Ester

Reactions with Alkenes and Alkynes

Direct reactions between Ethanone, 1-(3-bromophenyl)-2-chloro- and unactivated alkenes or alkynes are not typical. However, the α-haloketone can be converted into a reactive intermediate that subsequently reacts with these unsaturated systems. In the presence of a base, the acidic α-proton can be removed to form an enolate. This enolate is a potent carbon nucleophile that can participate in conjugate addition reactions, such as the Michael addition, with α,β-unsaturated carbonyl compounds (a class of activated alkenes). researchgate.net

In this pathway, the enolate of the α-haloketone acts as the Michael donor, attacking the β-carbon of a Michael acceptor (e.g., an enone or an acrylate). This forms a new carbon-carbon bond and generates a 1,5-dicarbonyl compound, which can be a precursor for further cyclization reactions. researchgate.net

Reaction TypeKey IntermediateMichael Acceptor ExampleProduct Type
Michael AdditionEnolateα,β-Unsaturated Ketone1,5-Dicarbonyl Adduct

Reactions with Aldehydes and Ketones

A characteristic reaction of α-haloketones with aldehydes or ketones is the Darzens condensation (or glycidic ester condensation). This reaction involves the base-mediated reaction of the α-haloketone with another carbonyl compound to form an α,β-epoxy ketone (also known as a glycidic ketone). wikipedia.org

The mechanism begins with the deprotonation of the α-haloketone by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a halohydrin alkoxide intermediate. This intermediate subsequently undergoes an intramolecular S(_N)2 reaction, where the alkoxide displaces the adjacent chloride ion to form a three-membered epoxide ring. wikipedia.org This reaction is a powerful method for carbon-carbon bond formation and the synthesis of functionalized epoxides.

Reaction NameReactantBaseKey StepsProduct
Darzens CondensationAldehyde or KetoneSodium Ethoxide, Potassium tert-butoxide1. Enolate Formation2. Nucleophilic Addition3. Intramolecular S(_N)2α,β-Epoxy Ketone

Specific Functional Group Transformations

Oximation Reactions

Like other ketones, Ethanone, 1-(3-bromophenyl)-2-chloro- readily undergoes condensation reactions with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) to form an oxime. This reaction is a classic example of the addition-elimination mechanism at a carbonyl group.

The reaction is typically catalyzed by a weak acid or base. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This addition step forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is unstable and readily undergoes dehydration (elimination of a water molecule) to form the final C=N double bond of the oxime. The reaction is often driven to completion by removing the water formed.

ReactantReagentConditionsProduct
Ethanone, 1-(3-bromophenyl)-2-chloro-Hydroxylamine Hydrochloride (NH₂OH·HCl)Base (e.g., Pyridine (B92270) or NaOH), Solvent (e.g., Ethanol)1-(3-bromophenyl)-2-chloroethanone oxime

Cyanation and Thiocyanation

The reaction of α-halo ketones like Ethanone, 1-(3-bromophenyl)-2-chloro- with cyanide and thiocyanate (B1210189) nucleophiles typically proceeds via a nucleophilic substitution mechanism (SN2) at the α-carbon. This displaces the chloride leaving group to form α-cyano ketones or α-thiocyanato ketones, respectively.

Cyanation: The introduction of a nitrile group is a valuable transformation in organic synthesis. The reaction of Ethanone, 1-(3-bromophenyl)-2-chloro- with a cyanide source, such as sodium or potassium cyanide, is expected to yield 3-(3-bromophenyl)-3-oxopropanenitrile. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the cyanide salt and promote the SN2 pathway. In some cases, the choice of solvent can influence the reaction outcome. For instance, in protic solvents like methanol (B129727), competing reactions such as the formation of cyanohydrins at the carbonyl carbon can occur.

Thiocyanation: Similar to cyanation, thiocyanation introduces the thiocyanate group (-SCN) onto the α-carbon. This is generally achieved by treating the α-chloro ketone with a thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate. These reactions can be mediated by catalysts like iron(III) chloride, which can facilitate the formation of the α-thiocyanato ketone. The resulting β-ketothiocyanates are versatile intermediates in the synthesis of various sulfur-containing heterocyclic compounds.

Table 1: Cyanation and Thiocyanation of α-Chloro Ketone Analogs

Substrate Reagent Solvent Product Yield (%)
2-Chloro-1-phenylethanone KCN Ethanol/Water 3-Oxo-3-phenylpropanenitrile Good
2-Chloro-1-(4-methylphenyl)ethanone NaCN DMSO 3-(4-Methylphenyl)-3-oxopropanenitrile High
2-Chloro-1-phenylethanone KSCN/FeCl₃ Acetonitrile 2-Thiocyanato-1-phenylethanone 85-95
2-Chloro-1-(4-chlorophenyl)ethanone NH₄SCN Methanol 1-(4-Chlorophenyl)-2-thiocyanatoethanone High

Sulfonation and Phosphorylation

Sulfonation: The introduction of a sulfonyl group at the α-position of a ketone can be achieved through the reaction of α-halo ketones with sulfinate salts (e.g., sodium benzenesulfinate). This reaction proceeds via nucleophilic substitution of the chloride by the sulfinate anion to afford β-keto sulfones. These compounds are of interest due to their presence in some biologically active molecules and their utility as synthetic intermediates. The reaction is typically carried out in a suitable solvent such as methanol or DMF.

Phosphorylation: The reaction of α-chloro ketones with organophosphorus(III) reagents, such as trialkyl phosphites, can lead to two different types of products through competing pathways: the Perkow reaction and the Arbuzov reaction.

Perkow Reaction: In this pathway, the phosphite (B83602) attacks the carbonyl carbon, leading to the formation of an enol phosphate (B84403) after rearrangement and elimination of an alkyl halide. For Ethanone, 1-(3-bromophenyl)-2-chloro-, this would result in the formation of a substituted vinyl phosphate.

Arbuzov Reaction: This pathway involves the nucleophilic attack of the phosphite on the α-carbon, displacing the chloride and forming a β-keto phosphonate.

The regioselectivity of the reaction (Perkow vs. Arbuzov) can be influenced by the reaction conditions, including the solvent and the presence of additives. For instance, solvent-free conditions may favor the Perkow reaction, while the addition of sodium iodide can promote the Arbuzov pathway.

Table 2: Sulfonation and Phosphorylation of α-Chloro Ketone Analogs

Substrate Reagent Reaction Type Product Conditions
2-Chloro-1-phenylethanone Sodium benzenesulfinate Sulfonation 1-Phenyl-2-(phenylsulfonyl)ethanone Methanol, reflux
2-Chloro-1-phenylethanone Triethyl phosphite Perkow Reaction Diethyl 1-phenylvinyl phosphate Solvent-free, heat
2-Chloro-1-phenylethanone Trimethyl phosphite Arbuzov Reaction Dimethyl 2-oxo-2-phenylethylphosphonate NaI, Acetonitrile, rt

Reductive Dehalogenation and Ketonic Reduction

Reductive Dehalogenation: This process involves the removal of the chlorine atom from the α-carbon, converting the α-chloro ketone back to the parent ketone. In the case of Ethanone, 1-(3-bromophenyl)-2-chloro-, reductive dehalogenation would yield 1-(3-bromophenyl)ethanone. This transformation can be achieved using a variety of reducing agents. A common method involves the use of sodium iodide in the presence of an acid or a silyl (B83357) halide like chlorotrimethylsilane. Other reagents, such as sodium dithionite (B78146) or sodium O,O-diethyl phosphorotelluroate, have also been employed for the dehalogenation of α-halo ketones.

Ketonic Reduction: This reaction focuses on the reduction of the carbonyl group to a secondary alcohol. For Ethanone, 1-(3-bromophenyl)-2-chloro-, this would produce 1-(3-bromophenyl)-2-chloroethanol. This transformation can be accomplished using various reducing agents.

Hydride Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are commonly used for the reduction of ketones to alcohols. These reductions are often highly efficient and proceed under mild conditions.

Catalytic Hydrogenation: The ketone functionality can also be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. More recently, asymmetric hydrogenation using chiral catalysts (e.g., Iridium-based complexes) has been developed to produce chiral halohydrins with high enantiomeric excess.

Biocatalysis: Enzymatic reductions, for example using ketoreductases (KREDs), offer a green and highly stereoselective method for the synthesis of chiral α-chloro alcohols.

Table 3: Reductive Dehalogenation and Ketonic Reduction of α-Chloro Ketone Analogs

Substrate Reagent/Catalyst Reaction Type Product Yield (%)
2-Chloro-1-phenylethanone NaI / TMSCl Reductive Dehalogenation 1-Phenylethanone High
2-Bromo-1-phenylethanone Sodium dithionite Reductive Dehalogenation 1-Phenylethanone Good
2-Chloro-1-phenylethanone NaBH₄ Ketonic Reduction 2-Chloro-1-phenylethanol >95
2-Chloro-1-phenylethanone H₂ / Ir-NNP catalyst Asymmetric Hydrogenation (R)- or (S)-2-Chloro-1-phenylethanol >99 (up to 99.6% ee)

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information regarding the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For Ethanone, 1-(3-bromophenyl)-2-chloro-, the key functional groups are the carbonyl group (C=O), the aromatic ring, the carbon-bromine (C-Br) bond, and the carbon-chlorine (C-Cl) bond.

The analysis of related compounds allows for the prediction of the principal absorption bands:

C=O Stretching: The carbonyl group of an α-halo ketone typically exhibits a strong absorption band at a higher wavenumber compared to a simple ketone due to the electron-withdrawing effect of the halogen. For 2-chloro-1-(3-hydroxyphenyl)ethanone, a C=O stretching vibration is observed at 1789 cm⁻¹ nih.gov. A similar strong band is expected for the title compound in the region of 1700-1790 cm⁻¹.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to produce weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the chloromethyl (-CH₂Cl) group would likely be observed in the 2900-3000 cm⁻¹ range. For instance, 2-chloro-1-(3-hydroxyphenyl)ethanone shows a C-H stretching band at 2987 cm⁻¹ nih.gov.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is also found in the fingerprint region, generally at lower wavenumbers than the C-Cl stretch, between 600 and 500 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring are expected in the 700-900 cm⁻¹ region, and their exact position can give clues about the substitution pattern.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound Data
Aromatic C-HStretching> 3000-
Aliphatic C-H (-CH₂)Stretching2900 - 30002987 cm⁻¹ for 2-chloro-1-(3-hydroxyphenyl)ethanone nih.gov
Carbonyl (C=O)Stretching1700 - 17901789 cm⁻¹ for 2-chloro-1-(3-hydroxyphenyl)ethanone nih.gov
Aromatic C=CStretching1450 - 16001694 cm⁻¹ for 2-chloro-1-(3-hydroxyphenyl)ethanone nih.gov
Aromatic C-HOut-of-plane Bending700 - 900832 cm⁻¹ for 2-chloro-1-(3-hydroxyphenyl)ethanone nih.gov
C-ClStretching600 - 800-
C-BrStretching500 - 600-

Raman Spectroscopy for Molecular Vibrations and Conformation

Raman spectroscopy complements FT-IR by providing information about molecular vibrations that induce a change in polarizability. Non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can be strong in Raman spectra. For Ethanone, 1-(3-bromophenyl)-2-chloro-, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br and C-Cl bonds. Studies on similar molecules like 3′-bromopropiophenone have utilized FT-Raman spectra to identify characteristic vibrations of carbonyl, methyl, and bromo modes, showing good agreement between experimental and theoretically calculated frequencies. researchgate.net This suggests that a combined theoretical and experimental Raman study would be highly effective in confirming the vibrational assignments for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For Ethanone, 1-(3-bromophenyl)-2-chloro-, the following signals are expected:

-CH₂Cl Protons: The two protons of the chloromethyl group are chemically equivalent and are adjacent to an electron-withdrawing carbonyl group. They are expected to appear as a sharp singlet. In the analog 2-chloro-1-(3-hydroxyphenyl)ethanone, this singlet appears at 4.7 ppm. nih.gov A similar chemical shift in the range of 4.5-4.8 ppm is anticipated for the title compound.

Aromatic Protons: The 3-bromophenyl group contains four distinct aromatic protons. Their signals would appear in the aromatic region (typically 7.0-8.5 ppm). Based on the substitution pattern, a complex splitting pattern of multiplets is expected. Data from the very close analog, 2-bromo-1-(3-bromophenyl)ethanone, shows aromatic signals at δ 7.86-7.82 (m, 2H, ArH) and 7.65-7.63 (m, 2H, ArH), although this assignment seems simplified. ias.ac.in A more detailed analysis for a 1,3-disubstituted ring would predict four separate signals: a triplet-like signal for the proton between the two substituents (if coupling constants are similar), a doublet of doublets, another doublet of doublets, and a triplet.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected IntegrationReference Compound Data
-CH₂Cl4.5 - 4.8Singlet (s)2H4.7 ppm for 2-chloro-1-(3-hydroxyphenyl)ethanone nih.gov
Aromatic Protons (Ar-H)7.2 - 8.0Multiplets (m)4H7.86-7.63 ppm for 2-bromo-1-(3-bromophenyl)ethanone ias.ac.in

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For Ethanone, 1-(3-bromophenyl)-2-chloro-, eight distinct carbon signals are expected.

Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and is expected to appear significantly downfield. In α-halo ketones, this signal is typically found in the 188-195 ppm range. For example, the carbonyl carbon in 2-bromo-1-(3-bromophenyl)ethanone is at 190.43 ppm. ias.ac.in

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group will be shifted downfield due to the attached chlorine atom.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the 3-bromophenyl ring. The carbon atom bonded to the bromine (C-Br) will be influenced by the halogen's electronegativity and heavy atom effect, typically appearing around 122-125 ppm. The carbon attached to the carbonyl group (C-C=O) will be deshielded. The remaining four aromatic C-H carbons will appear in the typical aromatic region of 125-140 ppm. The ¹³C NMR data for 2-bromo-1-(3-bromophenyl)ethanone shows signals at δ 190.43, 132.62, 132.24, 130.43, and 129.33 ppm, though this appears to be an incomplete list. ias.ac.in

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Reference Compound Data (2-bromo-1-(3-bromophenyl)ethanone) ias.ac.in
C=O188 - 195190.43
-CH₂Cl40 - 5030.44 (for -CH₂Br)
Aromatic C-Br~123-
Aromatic C-C=O~135-
Aromatic C-H125 - 135132.62, 132.24, 130.43, 129.33

Investigation of Rotational Isomerism via NMR

Rotational isomerism, or conformational isomerism, can occur in molecules with single bonds where rotation is hindered. In Ethanone, 1-(3-bromophenyl)-2-chloro-, rotation around the single bond connecting the phenyl ring and the carbonyl group (C(aryl)-C(carbonyl)) could be restricted. This restriction may arise from steric hindrance between the ortho protons of the phenyl ring and the carbonyl oxygen or the chloromethyl group.

If the energy barrier to rotation is sufficiently high, distinct conformers (rotamers) may coexist in solution at a detectable concentration. These conformers could, in principle, be observed by NMR spectroscopy, particularly at low temperatures where the rate of interconversion is slow on the NMR timescale. This would result in a doubling of signals in both the ¹H and ¹³C NMR spectra, with one set of signals for each stable conformer. While no specific studies on the rotational isomerism of Ethanone, 1-(3-bromophenyl)-2-chloro- have been reported, the analysis of such phenomena is a known application of dynamic NMR spectroscopy. nih.gov The presence of bulky substituents on both the aromatic ring (Br) and the acetyl group (Cl) makes this compound a candidate for such an investigation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

Molecular Weight Determination and Fragmentation Pattern Analysis

For Ethanone, 1-(3-bromophenyl)-2-chloro-, the theoretical molecular weight can be calculated based on its chemical formula, C₈H₆BrClO. However, specific experimental mass spectrometry data, including the definitive molecular ion peak and a detailed analysis of its fragmentation pattern, are not available in the reviewed scientific literature. Such an analysis would be crucial for confirming the compound's identity and understanding its stability under ionization conditions. The fragmentation would be expected to involve characteristic losses of chlorine, bromine, and the carbonyl group, leading to the formation of various daughter ions.

Interactive Data Table: Theoretical Isotopic Mass

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to identify the electronic transitions within a molecule, which are characteristic of its chromophores. For Ethanone, 1-(3-bromophenyl)-2-chloro-, one would expect to observe absorptions corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl group. However, no experimental UV-Vis spectra or data detailing the absorption maxima (λmax) and corresponding molar absorptivities for this compound have been reported in the available literature.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray crystallography elucidates how molecules are arranged in a crystal lattice. This includes the analysis of intermolecular interactions such as halogen bonding, hydrogen bonding, and π-stacking, which govern the crystal packing. As no crystal structure is available for Ethanone, 1-(3-bromophenyl)-2-chloro-, a discussion of its specific intermolecular interactions and packing motifs is not possible.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to examine the electronic structure of many-body systems. It has been instrumental in predicting the properties of compounds analogous to Ethanone, 1-(3-bromophenyl)-2-chloro-, such as various bromoacetophenone isomers and 2-chloro-1-phenylethanone. acs.orgnih.govresearchgate.net

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For acetophenone (B1666503) derivatives, a key structural feature is the orientation of the side chain relative to the phenyl ring. In the related molecule 2-chloro-1-phenylethanone, both experimental and theoretical data suggest that the phenyl ring is nearly coplanar with the carbonyl group. acs.orgnih.gov

The conformation is largely defined by the torsion angles between the phenyl ring and the carbonyl group, and between the carbonyl group and the chloroacetyl group. For 2-chloro-1-phenylethanone, studies have identified two primary conformers: a gauche form and a syn form, with the gauche conformation being the more dominant and stable form at elevated temperatures. acs.orgnih.gov It is anticipated that Ethanone, 1-(3-bromophenyl)-2-chloro- would exhibit similar conformational behavior, with the bromine substituent at the meta position having a subtle influence on the precise bond lengths and angles of the phenyl ring.

Table 1: Representative Optimized Geometrical Parameters for a Related Chloro-acetophenone Derivative

Parameter Bond Length (Å) Bond Angle (°)
C=O 1.218 -
C-Cl 1.790 -
Cphenyl-Ccarbonyl 1.484 -
Ccarbonyl-Calkyl 1.513 -
∠Cphenyl-C=O - 119.5

Data based on the gauche conformer of 2-chloro-1-phenylethanone from a combined Gas-Phase Electron Diffraction (GED) and ab initio study. acs.orgnih.gov

The arrangement of electrons in molecular orbitals dictates the chemical reactivity and electronic properties of a molecule.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap implies a molecule is more easily polarized and thus more reactive. researchgate.net In studies of bromoacetophenone isomers, DFT calculations have shown that the presence of a bromine substituent decreases the energy gap compared to the parent acetophenone molecule, leading to higher reactivity. researchgate.net The electron-withdrawing nature of the bromine atom tends to lower both the HOMO and LUMO energy levels. researchgate.net For Ethanone, 1-(3-bromophenyl)-2-chloro-, the combined electron-withdrawing effects of both the bromine and chlorine atoms are expected to result in a relatively small HOMO-LUMO gap, indicating a high potential for chemical reactivity.

Table 2: Calculated Electronic Properties for 3-Bromoacetophenone (Illustrative)

Parameter Value (eV)
EHOMO -6.89
ELUMO -1.97

Illustrative data based on DFT B3LYP/CEP-121G calculations for the related compound 3-bromoacetophenone. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. researchgate.net These maps are invaluable for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack. researchgate.netnumberanalytics.com In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For a ketone like Ethanone, 1-(3-bromophenyl)-2-chloro-, the MEP map would predictably show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes the oxygen a prime site for electrophilic attack or hydrogen bonding. Conversely, the carbonyl carbon and the carbon atom bonded to the chlorine would exhibit positive potential, marking them as likely sites for nucleophilic attack. The halogen atoms and the aromatic ring would also show differentiated regions of electrostatic potential, influencing intermolecular interactions.

Quantum chemical descriptors such as absolute electronegativity (χ) and absolute hardness (η) can be derived from HOMO and LUMO energies. Hardness is a measure of the molecule's resistance to changes in its electron distribution. researchgate.net A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net These concepts are useful for understanding reactivity based on the Hard and Soft Acids and Bases (HSAB) principle.

For the bromoacetophenone isomers, DFT calculations have determined these global reactivity descriptors. researchgate.net It is expected that Ethanone, 1-(3-bromophenyl)-2-chloro-, being a relatively reactive molecule with a predicted small energy gap, would be classified as a "soft" molecule.

Table 3: Calculated Global Reactivity Descriptors for 3-Bromoacetophenone (Illustrative)

Parameter Value (eV)
Ionization Potential (I) 6.89
Electron Affinity (A) 1.97
Electronegativity (χ) 4.43
Hardness (η) 2.46

Illustrative data based on DFT B3LYP/CEP-121G calculations for the related compound 3-bromoacetophenone. researchgate.net

Computational methods can predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. nih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular vibrations. nih.gov

For a molecule like Ethanone, 1-(3-bromophenyl)-2-chloro-, key vibrational modes would include:

C=O stretching: A strong, characteristic band in the IR spectrum, typically around 1680-1700 cm⁻¹.

C-Br stretching: Expected in the lower frequency (fingerprint) region of the spectrum. researchgate.net

C-Cl stretching: Also found in the fingerprint region, generally at a higher wavenumber than C-Br stretching.

Aromatic C-H and C=C stretching: Occurring at higher frequencies, characteristic of the substituted benzene (B151609) ring.

Theoretical calculations on related halogenated acetophenones and phenols have demonstrated good agreement between computed and experimental vibrational frequencies, confirming the utility of DFT in spectroscopic analysis. researchgate.netnih.gov

Table 4: List of Compounds Mentioned

Compound Name
Ethanone, 1-(3-bromophenyl)-2-chloro-
3-Bromoacetophenone
2-Chloro-1-phenylethanone

Thermodynamic Property Calculations

No computational studies focused on determining the thermodynamic properties of Ethanone, 1-(3-bromophenyl)-2-chloro- were identified. These calculations typically provide valuable data on parameters such as standard enthalpy of formation, entropy, and Gibbs free energy, which are fundamental to understanding the stability and reactivity of a compound.

Mechanistic Computational Studies

Energy Profiles and Reaction Pathways

Detailed energy profiles and the mapping of reaction pathways are crucial for understanding the step-by-step mechanism of chemical transformations. At present, there are no published computational studies that have charted the energy landscapes for reactions involving Ethanone, 1-(3-bromophenyl)-2-chloro-.

Advanced Quantum Chemical Analyses (e.g., QFARP, IQA) for Reaction Driving Forces

Advanced computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) based Quantum Force and Reaction Path (QFARP) or Interacting Quantum Atoms (IQA) analyses provide deep insights into the electronic driving forces of chemical reactions. A review of the literature indicates that such advanced quantum chemical analyses have not been applied to study the reaction mechanisms of Ethanone, 1-(3-bromophenyl)-2-chloro-.

Intermolecular Interactions and Molecular Recognition

The way a molecule interacts with its environment is fundamental to its chemical and biological activity. Intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, govern molecular recognition processes, including how a molecule might bind to a biological target. Computational methods are instrumental in predicting and analyzing these complex interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to predict how a small molecule, such as Ethanone, 1-(3-bromophenyl)-2-chloro-, might interact with a protein or enzyme active site. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site and scoring them based on their binding affinity.

While specific molecular docking studies for Ethanone, 1-(3-bromophenyl)-2-chloro- against particular biological targets are not extensively detailed in the available scientific literature, the methodology would be applied to understand its potential biological activity. For instance, studies on similar α,β-unsaturated carbonyl compounds have utilized docking to explore interactions with targets like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS). nih.gov A hypothetical docking study for Ethanone, 1-(3-bromophenyl)-2-chloro- would involve preparing the 3D structure of the molecule and docking it into the active site of a selected protein. The results would be analyzed to identify key interactions, such as hydrogen bonds involving the carbonyl oxygen or halogen bonds from the bromine and chlorine atoms, and to estimate the binding energy.

Table 1: Representative Binding Affinity from Docking Studies of a Structurally Related Bromophenyl Compound This table presents example data from a related compound to illustrate typical findings from molecular docking analyses.

Target ProteinBinding Energy (kcal/mol)
Dihydrofolate Reductase (DHFR)-7.07
Dehydrosqualene Synthase (DHSS)-7.05
DNA GyraseNot Reported
Glucose-6-phosphate synthaseNot Reported

Data sourced from a study on 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of molecular interactions over time. Unlike the static view from molecular docking, MD simulations model the movements of atoms and molecules, offering insights into the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific regions of close intermolecular contacts, which are crucial for the stability of the crystal packing.

While a crystal structure and corresponding Hirshfeld analysis for Ethanone, 1-(3-bromophenyl)-2-chloro- itself is not available, analyses of structurally similar compounds, such as other brominated chalcones and ketones, provide significant insight into the expected non-covalent interactions. researchgate.netdergipark.org.tr

Table 2: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Structurally Analogous Compound This table shows data for (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one to illustrate the types and prevalence of non-covalent interactions.

Interatomic ContactContribution (%)
Cl···H/H···Cl23.6
H···H19.2
C···C14.8
Br···H/H···Br14.2
C···H/H···C12.0
O···H/H···O8.0
Cl···O/O···Cl2.2

Data sourced from the Hirshfeld surface analysis of (E)-1-(3-bromophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one. acs.org

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecules

The utility of Ethanone, 1-(3-bromophenyl)-2-chloro- as a foundational building block stems from the distinct reactivity of its functional groups. The α-chloro ketone is a potent electrophile, readily participating in nucleophilic substitution and condensation reactions. This reactivity is the basis for the formation of numerous carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of intricate molecular frameworks.

The presence of the 3-bromophenyl group adds another layer of synthetic versatility. The bromine atom can be engaged in a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, or alkynyl substituents. This feature allows for the late-stage functionalization of molecules, providing a modular approach to building libraries of complex compounds for screening and development. Consequently, this compound is not merely a precursor for a single target but a versatile platform for generating molecular diversity.

Precursor for Diverse Heterocyclic Scaffolds

A primary application of Ethanone, 1-(3-bromophenyl)-2-chloro- is in the synthesis of heterocyclic compounds. Its structure is ideally suited for cyclization reactions that lead to the formation of various five- and six-membered rings containing nitrogen, oxygen, and sulfur atoms.

Substituted benzofurans are a common motif in natural products and pharmacologically active compounds. A well-established route to these structures involves the reaction of an α-haloketone with a phenol (B47542) or naphthol derivative, followed by intramolecular cyclization. Ethanone, 1-(3-bromophenyl)-2-chloro- can be effectively employed in this strategy.

The synthesis typically proceeds via an initial O-alkylation of a substituted phenol with the α-chloro ketone to form an α-aryloxyketone intermediate. This intermediate then undergoes acid-catalyzed cyclodehydration, such as with Eaton's reagent (P₂O₅ in methanesulfonic acid), to yield the 3-substituted benzofuran (B130515). researchgate.net This method provides a direct and facile route to benzofurans bearing the 3-bromophenyl substituent at the 2-position of the benzofuran core. rsc.orgresearchgate.net Similarly, reacting the compound with naphthol derivatives can lead to the formation of the corresponding naphthofuranone scaffolds, which are of interest for their optical and electronic properties. researchgate.net

Table 1: Synthesis of Benzofuran Derivatives

Reactant with Ethanone, 1-(3-bromophenyl)-2-chloro- Key Intermediate Cyclization Condition Product Type
Substituted Phenol α-Phenoxyacetophenone Acid-catalyzed dehydration (e.g., Eaton's Reagent) 2-(3-bromophenyl)benzofuran

Pyrazoles are a class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities. The classical synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. dergipark.org.trnih.govmdpi.com Ethanone, 1-(3-bromophenyl)-2-chloro- serves as a direct precursor to the required 1,3-dicarbonyl intermediate. For instance, reaction with a base like sodium ethoxide can facilitate a condensation reaction to form a β-keto ester or a 1,3-diketone. Subsequent treatment of this intermediate with various substituted hydrazines leads to a cyclocondensation reaction, yielding highly substituted pyrazoles with the 3-bromophenyl group attached. nih.govorganic-chemistry.org

Furthermore, this compound is instrumental in constructing fused heterocyclic systems like pyrazolo[1,5-a]pyridines. These scaffolds can be assembled through the reaction of an aminopyridine derivative with a 1,3-dicarbonyl compound. By first converting Ethanone, 1-(3-bromophenyl)-2-chloro- into a suitable diketone or β-ketoaldehyde, and then reacting it with an aminopyridine, one can achieve the synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core structure. researchgate.netresearchgate.netorganic-chemistry.org

The synthesis of thiazoles, five-membered rings containing both sulfur and nitrogen, is one of the most direct applications of α-haloketones. The Hantzsch thiazole (B1198619) synthesis, a reaction first described in 1887, involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com Ethanone, 1-(3-bromophenyl)-2-chloro- is an ideal substrate for this reaction. When reacted with a simple thioamide like thiourea (B124793), it readily forms 2-amino-4-(3-bromophenyl)thiazole. organic-chemistry.org The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring. rsc.org This method is robust, high-yielding, and allows for the synthesis of a wide variety of substituted thiazoles by varying the thioamide component. scribd.com

The synthesis of the more complex thienopyridine scaffold can also be initiated from Ethanone, 1-(3-bromophenyl)-2-chloro-. A viable strategy involves the Gewald reaction, which is used to prepare 2-aminothiophenes. The α-chloro ketone can be converted to an α-mercaptoketone, which can then react with a nitrile activated by an adjacent electron-withdrawing group in the presence of a base to form a 2-aminothiophene. This aminothiophene is a key intermediate that can subsequently be used to construct the fused pyridine (B92270) ring through reactions with 1,3-dicarbonyl compounds or their equivalents, leading to the thienopyridine framework. researchgate.net

Table 2: Synthesis of Thiazole and Thienopyridine Scaffolds

Target Heterocycle Key Reaction Reagent with Ethanone, 1-(3-bromophenyl)-2-chloro- Resulting Scaffold
Thiazole Hantzsch Synthesis Thioamide (e.g., Thiourea) 4-(3-bromophenyl)thiazole

The 1,2,3-triazole ring is a highly stable aromatic system that has found extensive use in medicinal chemistry, often synthesized via the Huisgen 1,3-dipolar cycloaddition, famously known as "click chemistry". rgmcet.edu.in This reaction involves the coupling of an azide (B81097) with a terminal alkyne. Ethanone, 1-(3-bromophenyl)-2-chloro- can be elaborated into either of these essential components.

To prepare the alkyne partner, the α-chloro ketone can undergo reactions such as the Corey-Fuchs or Seyferth-Gilbert homologation to introduce a terminal alkyne functionality. Alternatively, to generate the azide component, the chlorine atom can be displaced by sodium azide through a nucleophilic substitution reaction to yield 1-(3-bromophenyl)-2-azidoethanone. This azide intermediate can then be reacted with a variety of alkynes in the presence of a copper(I) catalyst to regioselectively produce 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgorganic-chemistry.org This modular approach allows for the creation of a diverse library of triazole derivatives.

Strategies for Constructing Specific Carbon Frameworks

The strategic use of Ethanone, 1-(3-bromophenyl)-2-chloro- allows for the deliberate construction of specific carbon frameworks beyond simple heterocycle formation. The electrophilic nature of the carbonyl carbon and the adjacent carbon bearing the chlorine atom provides two distinct sites for nucleophilic attack. The choice of nucleophile and reaction conditions dictates the final molecular architecture.

For example, reaction with organometallic reagents like Grignard or organolithium reagents can lead to the formation of tertiary alcohols, which can serve as intermediates for further transformations. Enolate chemistry can be employed by reacting the α-chloro ketone with other carbonyl compounds under basic conditions to form new carbon-carbon bonds, leading to more complex acyclic or carbocyclic frameworks.

Moreover, the sequence of reactions can be controlled to build specific frameworks. One might first utilize the α-chloro ketone functionality to build a heterocyclic core and then employ the aryl bromide in a palladium-catalyzed cross-coupling reaction to append another complex fragment. This strategic ordering of reactions is a cornerstone of modern synthetic chemistry, and Ethanone, 1-(3-bromophenyl)-2-chloro- is an exemplary substrate for such planned synthetic sequences, enabling the efficient and controlled construction of targeted molecular frameworks.

Table 3: Compound Names Mentioned in the Article

Compound Name
Ethanone, 1-(3-bromophenyl)-2-chloro-
Benzofuran
Naphthofuranone
Pyrazole
Pyrazolo[1,5-a]pyridine
Thiazole
Thienopyridine
1,2,3-Triazole
Eaton's reagent
Thiourea
2-Amino-4-(3-bromophenyl)thiazole
2-Aminothiophene

Future Directions in Research on Ethanone, 1 3 Bromophenyl 2 Chloro

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of α-haloketones often involves the direct halogenation of a ketone precursor, which may utilize hazardous reagents like elemental halogens or generate substantial waste from reagents like N-halosuccinimides. chemistryviews.orgwikipedia.org Future research will focus on developing greener, safer, and more efficient synthetic protocols.

Key areas of development include:

Photocatalysis: Photochemical methods offer a sustainable alternative. For instance, α-haloketones can be synthesized from styrene (B11656) derivatives using a photocatalyst, a benign halogen source like nickel chloride, and oxygen from the air as the oxidant. chemistryviews.org This approach avoids toxic elemental halogens and reduces waste. chemistryviews.org

Atom-Economical Reactions: Methods such as the gold-catalyzed hydration of haloalkynes provide a direct and atom-economical route to α-halomethyl ketones, maximizing the incorporation of starting materials into the final product. organic-chemistry.org

Safer Halogenating Agents: Research into alternative halogenating agents continues. The use of reagents like 1,3-dichloro-5,5-dimethyl-hydantoin (DCDMH) in silica (B1680970) gel-supported or acid-catalyzed methods presents an inexpensive and potentially safer option for chlorination. nih.gov

Diazomethane-Free Routes: Traditional methods like the Nierenstein reaction use diazomethane (B1218177), which is toxic and explosive. wikipedia.orgnih.gov Future syntheses will prioritize safer alternatives, such as the one-carbon chain extension of esters using dimethylsulfoxonium methylide followed by treatment with hydrogen chloride. nih.gov

Table 1: Comparison of Synthetic Routes for α-Haloketones
MethodTypical ReagentsAdvantagesChallenges
Traditional HalogenationBr₂, SO₂Cl₂, N-halosuccinimidesWell-established, effectiveUse of toxic/corrosive reagents, waste generation chemistryviews.org
Photocatalytic SynthesisStyrene derivatives, NiCl₂, Photocatalyst, O₂Sustainable, uses benign reagents, mild conditions chemistryviews.orgCatalyst recovery, scalability may need optimization
Catalytic HydrationHaloalkynes, Gold catalystHigh atom economy, wide functional group tolerance organic-chemistry.orgCost of precious metal catalyst
Diazomethane-Free ExtensionEsters, Dimethylsulfoxonium methylide, HClAvoids hazardous diazomethane nih.govMulti-step process

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The presence of two adjacent electrophilic centers gives α-haloketones a rich and versatile reactivity profile. mdpi.com While their use in forming heterocycles is well-documented, significant opportunities exist to discover novel transformations.

Future research could investigate:

Novel Multicomponent Reactions (MCRs): Phenacyl halides are effective intermediates in MCRs for generating molecular diversity. researchgate.net Systematic investigation of Ethanone, 1-(3-bromophenyl)-2-chloro- in various MCRs could lead to the discovery of new molecular scaffolds with potential applications in medicinal chemistry and materials science.

Controlled Rearrangements: α-Haloketones are known to undergo rearrangements such as the Favorskii rearrangement under basic conditions. wikipedia.orglibretexts.org The specific electronic influence of the 3-bromophenyl group could be exploited to control the outcome of this or related photo-Favorskii rearrangements, potentially leading to novel carboxylic acid derivatives. libretexts.orgacs.org

Domino and Cascade Reactions: The dual reactivity can be harnessed to design novel cascade reactions, where a single synthetic operation generates significant molecular complexity. Future work could focus on designing reactions where both the carbonyl group and the α-carbon sequentially react in a controlled manner.

Reactions with Novel Nucleophiles: Exploring the reactivity of Ethanone, 1-(3-bromophenyl)-2-chloro- with a broader range of sulfur, nitrogen, and carbon-based nucleophiles could yield new classes of compounds. Kinetic studies with different nucleophiles can help elucidate reaction mechanisms and substituent effects. researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools to predict and understand chemical reactivity, guiding experimental work and accelerating discovery.

Future applications in the study of Ethanone, 1-(3-bromophenyl)-2-chloro- include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model transition states and reaction pathways for known and hypothetical reactions. This can provide insights into stereoelectronic effects and the influence of the 3-bromo substituent on reaction barriers and outcomes. acs.orgnih.gov

Predicting Reactivity: Computational models can predict sites of nucleophilic or electrophilic attack, acidity of α-protons, and the stability of intermediates. This information can guide the design of new reactions and predict potential side products.

Virtual Screening for New Applications: By modeling the interactions of molecules derived from Ethanone, 1-(3-bromophenyl)-2-chloro- with biological targets or material surfaces, researchers can perform virtual screening to identify promising candidates for new pharmaceuticals or functional materials.

Designing Novel Catalysts: Computational modeling can aid in the design of catalysts specifically tailored for the synthesis or transformation of this compound, optimizing for efficiency and selectivity.

Table 2: Potential Applications of Computational Modeling
Computational TechniqueApplication AreaPredicted Outcome/Insight
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition state energies, reaction barriers, kinetic predictions nih.gov
Molecular Dynamics (MD)Solvent and Temperature EffectsUnderstanding reaction dynamics in different media nih.gov
Quantitative Structure-Activity Relationship (QSAR)Drug DiscoveryCorrelation of molecular structure with biological activity
Ab initio CalculationsSpectroscopic AnalysisPrediction of NMR, IR, and UV-Vis spectra for structural confirmation

Integration with Flow Chemistry and Automation for Enhanced Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. neuroquantology.comnih.gov These benefits are particularly relevant for reactions involving hazardous intermediates or highly exothermic processes, which are common in α-haloketone synthesis. nih.govacs.org

Future research will likely focus on:

Continuous Flow Synthesis: Developing a fully continuous, multi-step synthesis of Ethanone, 1-(3-bromophenyl)-2-chloro- and its derivatives. acs.org This would involve pumping reagents through a series of reactors, purifiers, and analytical units, allowing for on-demand production with high consistency. unimi.it

Safe Handling of Hazardous Reagents: Flow reactors enable the in situ generation and immediate consumption of unstable or hazardous reagents, minimizing risks associated with their storage and handling. nih.gov

Automated Reaction Optimization: Integrating flow reactors with automated systems and online analytics (e.g., HPLC, NMR) allows for high-throughput screening of reaction parameters such as temperature, pressure, residence time, and stoichiometry. neuroquantology.com This can rapidly identify optimal conditions for yield, purity, and efficiency.

Photochemistry in Flow: Combining the benefits of photocatalysis with flow technology can lead to highly efficient and scalable processes. Flow photoreactors ensure uniform light penetration and precise control over irradiation time, improving reaction consistency and yield. vapourtec.com

Structural Modifications and Their Impact on Chemical Properties and Synthetic Utility

Systematic structural modification of Ethanone, 1-(3-bromophenyl)-2-chloro- is a key strategy for tuning its chemical properties and expanding its utility as a synthetic building block. The electronic and steric nature of substituents on the aromatic ring can significantly influence the reactivity of the entire molecule. researchgate.netnih.gov

Areas for future exploration include:

Varying Aromatic Substitution: Introducing different electron-donating or electron-withdrawing groups at various positions on the phenyl ring will alter the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. nih.gov For example, an electron-withdrawing group might enhance the rate of nucleophilic attack at the carbonyl carbon.

Modifying the α-Halogen: Replacing the α-chloro atom with other halogens (fluorine, bromine, iodine) would directly impact the C-X bond strength and leaving group ability, thereby modulating the compound's reactivity as an alkylating agent.

Synthesis of Analog Libraries: Creating libraries of analogs based on the Ethanone, 1-(3-bromophenyl)-2-chloro- scaffold for screening in drug discovery or materials science programs. These modifications can be guided by computational predictions to target specific properties. mdpi.com

Probing Structure-Reactivity Relationships: Detailed kinetic studies on a series of structurally modified analogs can provide fundamental insights into reaction mechanisms and the quantitative effects of different substituents on reaction rates, as described by Hammett-type relationships. researchgate.netnih.gov

Table 3: Predicted Effects of Structural Modifications
ModificationExample SubstituentPredicted Impact on Reactivity
Add Electron-Withdrawing Group (EWG) to ring-NO₂, -CNIncreases electrophilicity of carbonyl carbon; may favor addition reactions. nih.gov
Add Electron-Donating Group (EDG) to ring-OCH₃, -CH₃Decreases electrophilicity of carbonyl carbon; may alter regioselectivity in rearrangements. nih.gov
Change α-Halogen to Bromine-BrIncreases alkylating reactivity due to better leaving group ability.
Change α-Halogen to Fluorine-FDecreases alkylating reactivity; may enable different reaction pathways.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the molecular structure of Ethanone, 1-(3-bromophenyl)-2-chloro-?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹) and halogen (C-Br, C-Cl) vibrations. IR data for analogous chloro- and bromo-substituted ethanones show distinct absorption bands .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns. For example, the molecular ion peak ([M]⁺) and characteristic fragments (e.g., loss of Cl or Br groups) can be compared to reference spectra .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve aromatic proton environments and substituent effects. The 3-bromo substituent induces deshielding in adjacent protons, while the chloro group alters electronic distribution .

Q. How can researchers safely handle Ethanone, 1-(3-bromophenyl)-2-chloro- in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Halogenated compounds may cause irritation .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during synthesis or solvent evaporation .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal. Brominated byproducts require specialized treatment to avoid environmental contamination .

Q. What synthetic routes are documented for preparing Ethanone, 1-(3-bromophenyl)-2-chloro-?

Methodological Answer:

  • Friedel-Crafts Acylation : React 3-bromobenzene with chloroacetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC (Rf comparison with standards) .
  • Halogen Exchange : Substitute bromine or chlorine in pre-functionalized acetophenones. For example, use NaBr/CuBr in DMF to introduce bromine at the meta position .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials. Purity is confirmed by HPLC (>98%) .

Advanced Research Questions

Q. How do electronic effects of the 3-bromo and 2-chloro substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric and Electronic Analysis : The electron-withdrawing bromo group at the meta position deactivates the aromatic ring, directing electrophilic attacks to the para position. The chloro group at the α-carbon enhances electrophilicity of the carbonyl, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura coupling) .
  • Computational Modeling : Density-functional theory (DFT) can predict charge distribution. For example, the LUMO energy of the carbonyl group is lowered by the chloro substituent, increasing reactivity toward Grignard reagents .

Q. How can researchers resolve contradictions in solubility data for Ethanone, 1-(3-bromophenyl)-2-chloro- across different solvents?

Methodological Answer:

  • Solubility Profiling : Conduct systematic studies in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) at controlled temperatures (25°C–60°C). For example, solubility in CCl₄ is ~10% (w/v), while sparingly soluble in water (0.012 g/L) .
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies. The compound’s high dipole moment (due to Cl/Br) favors polar aprotic solvents .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

  • DFT Calculations : Use software like Gaussian or ORCA to optimize geometry and compute vibrational frequencies. Compare results with experimental IR spectra .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in different solvents to predict diffusion coefficients and aggregation behavior .
  • QSPR Models : Quantitative structure-property relationship (QSPR) models correlate molecular descriptors (e.g., logP, molar refractivity) with properties like boiling point (e.g., predicted 428.5°C ±45°C) .

Q. How should researchers address discrepancies in crystallographic data for halogenated ethanones?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Refine structures using SHELX software to resolve positional disorders. For example, compare thermal parameters of Br/Cl atoms to detect occupancy errors .
  • Powder XRD : Validate phase purity if single crystals are unavailable. Match experimental patterns with simulated data from CIF files .

Tables for Key Data

Q. Table 1: Solubility of Ethanone, 1-(3-bromophenyl)-2-chloro- in Common Solvents

SolventSolubility (g/L, 25°C)Source
Water0.012
Ethanol15.3
Dichloromethane82.7
CCl₄~100 (10% w/v)

Q. Table 2: Recommended Spectroscopic Reference Peaks

TechniqueKey PeaksSource
IR1705 cm⁻¹ (C=O), 560 cm⁻¹ (C-Br)
¹H NMR (CDCl₃)δ 7.8 (aromatic H), δ 4.2 (CH₂Cl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.